magnesium;1,2,3-trifluorobenzene-5-ide;bromide
Description
Properties
IUPAC Name |
magnesium;1,2,3-trifluorobenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Mg/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAANOBAJWDSCGM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C(=C1F)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380836 | |
| Record name | Magnesium bromide 3,4,5-trifluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156006-28-9 | |
| Record name | Magnesium bromide 3,4,5-trifluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5 Trifluorophenylmagnesium Bromide
Direct Grignard Formation from 1-Bromo-3,4,5-trifluorobenzene (B146875)
The most conventional method for preparing 3,4,5-Trifluorophenylmagnesium bromide involves the direct reaction of 1-Bromo-3,4,5-trifluorobenzene with magnesium metal. orgsyn.org This oxidative addition reaction is a cornerstone of organometallic chemistry, forming a carbon-magnesium bond. libretexts.org
The successful formation of the Grignard reagent via direct insertion is highly dependent on the reaction conditions and the activation of the magnesium surface. The reaction is typically initiated by activating magnesium turnings. Common initiators include a small crystal of iodine, which can etch the passivating magnesium oxide layer on the metal surface, or 1,2-dibromoethane. orgsyn.orgrsc.org
Heating the reaction mixture to the reflux temperature of the solvent is often necessary to start the reaction. orgsyn.org Once initiated, the reaction is exothermic, and the subsequent addition of the aryl bromide must be carefully controlled to maintain a steady reflux. orgsyn.org After the addition is complete, a further period of stirring or reflux is usually required to ensure the complete consumption of the starting materials. orgsyn.org
| Parameter | Condition | Purpose |
|---|---|---|
| Reactant | 1-Bromo-3,4,5-trifluorobenzene | Aryl halide precursor |
| Metal | Magnesium turnings | Forms the organometallic bond |
| Initiator | Iodine (one crystal) | Activates the magnesium surface |
| Initiation Temperature | Reflux | Overcomes the activation energy barrier |
| Addition Rate | Slow, to maintain reflux | Controls the exothermic reaction |
| Post-Addition | Stirring for ~2 hours | Ensures reaction completion |
Ethereal solvents are essential for the formation and stability of Grignard reagents. They play a crucial role by solvating the magnesium center of the reagent, which prevents aggregation and increases its reactivity. The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF). orgsyn.orgmiracosta.edu
Diethyl Ether: Often the solvent of choice for the initial formation of many Grignard reagents. orgsyn.org Its lower boiling point (34.6 °C) allows for gentle reflux conditions during the reaction initiation and progression.
Tetrahydrofuran (THF): A more polar ether than diethyl ether, THF is a better solvating agent for organomagnesium compounds. This can lead to more reactive and soluble Grignard reagents. orgsyn.org While the direct formation can be performed in diethyl ether, THF is often used in subsequent reactions of the Grignard reagent or for solvent exchange to enhance reactivity. orgsyn.org
| Solvent | Boiling Point | Key Characteristics |
|---|---|---|
| Diethyl Ether | 34.6 °C | Standard solvent for Grignard formation, allows for mild reaction conditions. orgsyn.org |
| Tetrahydrofuran (THF) | 66 °C | Higher polarity increases solubility and reactivity of the Grignard reagent. orgsyn.org |
Halogen-Magnesium Exchange Strategies
An increasingly important alternative to direct magnesium insertion is the halogen-magnesium exchange reaction. This method is particularly valuable for preparing highly functionalized Grignard reagents that may not be stable under the conditions of direct formation. harvard.edu The exchange reaction is typically faster and can be performed at lower temperatures. harvard.edu
In this approach, a pre-formed alkyl Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr) or ethylmagnesium bromide (EtMgBr), is reacted with the aryl halide (1-bromo-3,4,5-trifluorobenzene). harvard.eduresearchgate.net An equilibrium is established, which favors the formation of the more stable aryl Grignard reagent, driven by the higher s-character of the sp²-hybridized aryl carbon compared to the sp³-hybridized alkyl carbon. This method demonstrates excellent functional group tolerance because it can often be carried out at temperatures below 0 °C. harvard.edu
A significant advancement in halogen-magnesium exchange is the use of lithium chloride (LiCl) as an additive. The resulting reagent, often termed a "Turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl), exhibits dramatically enhanced reactivity. organic-chemistry.orgresearchgate.net
The role of LiCl is multifaceted:
Acceleration of Exchange: LiCl significantly speeds up the rate of the bromine-magnesium exchange, allowing reactions to be completed in a shorter time and at lower temperatures. organic-chemistry.orgrsc.org
Breaking Aggregates: Grignard reagents in solution exist in a complex equilibrium (the Schlenk equilibrium) involving various monomeric, dimeric, and oligomeric species. LiCl is believed to break up these less reactive aggregates, forming more reactive monomeric organomagnesium species. organic-chemistry.org
Enhanced Solubility: The presence of LiCl can also improve the solubility of the organomagnesium intermediates formed during the reaction. clockss.org
This LiCl-mediated pathway provides a powerful tool for generating functionalized arylmagnesium compounds from the corresponding organic bromides with high efficiency and under mild conditions. organic-chemistry.orgclockss.org
| Method | Typical Reagent | Key Advantage | Reference |
|---|---|---|---|
| Standard Exchange | i-PrMgBr | Good functional group tolerance due to low reaction temperatures. | harvard.edu |
| LiCl-Mediated Exchange | i-PrMgCl·LiCl | Significantly faster reaction rates and enhanced reactivity. | organic-chemistry.orgrsc.org |
Advanced Approaches to Fluoro-Grignard Reagent Generation
While direct formation and halogen exchange are the most common routes, research into novel methods for generating organometallic reagents continues to evolve. For fluoro-Grignard reagents, these advanced approaches aim to overcome challenges such as the high strength of the carbon-fluorine bond and the need for highly controlled reaction conditions. nih.gov
Advanced strategies include:
Mechanochemical Methods: The use of ball milling to activate magnesium metal with an organic halide is a developing, often solvent-free, technique for Grignard reagent preparation. nih.gov This high-energy milling can facilitate reactions that are difficult to initiate in solution.
Highly Reactive Magnesium: The preparation of "Rieke magnesium," a highly reactive form of magnesium powder generated by the reduction of magnesium salts, can enable the synthesis of Grignard reagents from less reactive organic halides. nih.gov
LiCl-Mediated Direct Insertion: In addition to its role in exchange reactions, LiCl can also promote the direct insertion of magnesium into aryl chlorides and bromides, expanding the scope and reliability of the classical direct formation method. researchgate.net
These emerging techniques offer potential pathways for more efficient, sustainable, and versatile syntheses of fluoro-Grignard reagents like 3,4,5-Trifluorophenylmagnesium bromide.
Mechanochemical Activation in Solid-State Synthesis
Mechanochemical synthesis, utilizing mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative for the preparation of Grignard reagents, including 3,4,5-Trifluorophenylmagnesium bromide. nih.govrsc.org This solid-state method typically involves ball milling, where magnesium metal and the corresponding organic halide are subjected to high-energy grinding in a specialized mill. nih.govresearchgate.net The mechanical impact and friction serve to break down the passivating oxide layer on the magnesium surface and provide the activation energy required for the insertion of magnesium into the carbon-bromine bond of 1-bromo-3,4,5-trifluorobenzene.
The primary advantage of this technique is the avoidance of bulk organic solvents, which are typically required in large volumes for conventional Grignard syntheses to ensure safety and solubility. acs.org This approach is particularly beneficial for preparing highly reactive reagents that might be unstable or prone to side reactions in solution. rsc.org Research into mechanochemically induced Grignard formation has demonstrated that the products and yields can be comparable to those achieved in traditional solution-based reactions. mdpi.com While direct studies on fluoronaphthalenes have shown that mechanochemical activation of the robust carbon-fluorine bond is possible, the carbon-bromine bond in 1-bromo-3,4,5-trifluorobenzene is significantly more susceptible to this activation method. mdpi.comresearchgate.net
The process can be performed in air, and the resulting Grignard reagent, often in a paste-like form, can be used directly in subsequent one-pot reactions with various electrophiles. nih.gov This operational simplicity, combined with the potential for enhanced safety and reduced environmental impact, makes mechanochemical activation a compelling strategy for the synthesis of 3,4,5-Trifluorophenylmagnesium bromide. acs.org
Table 1: Conceptual Parameters for Mechanochemical Synthesis This table presents typical parameters investigated in the mechanochemical synthesis of Grignard reagents.
| Parameter | Description | Typical Range |
| Milling Frequency | The speed at which the milling jars oscillate or rotate, affecting the energy input. | 10 - 30 Hz |
| Milling Time | The duration of the mechanical process required for reaction completion. | 30 - 120 minutes |
| Ball-to-Powder Ratio | The weight ratio of the grinding media (balls) to the reactants. | 10:1 - 50:1 |
| Solvent Additive | A small amount of an ethereal solvent (e.g., THF) can be used as a liquid-assisted grinding (LAG) additive to facilitate the reaction. | 0 - 10 mol% |
| Reactant Stoichiometry | The molar ratio of magnesium to the aryl halide. An excess of magnesium is often used. | 1.5:1 - 4:1 (Mg:ArBr) |
Indirect Routes via Organomagnesium Compounds and Fluorinating Agents
Indirect methods for the synthesis of Grignard reagents provide alternative pathways that can offer milder reaction conditions and greater functional group tolerance. For polyfluorinated compounds like 3,4,5-Trifluorophenylmagnesium bromide, a prominent indirect route is the halogen-magnesium exchange reaction. This method avoids the direct use of magnesium metal, which can sometimes be difficult to activate.
In this approach, a readily available and more reactive organomagnesium compound, such as ethylmagnesium bromide or isopropylmagnesium chloride, is used as an exchange reagent. It reacts with the precursor, 1-bromo-3,4,5-trifluorobenzene, to swap the magnesium moiety for the bromine atom. This exchange is driven by the formation of a more stable Grignard reagent, which in this case is the desired 3,4,5-trifluorophenylmagnesium bromide, due to the electron-withdrawing effects of the fluorine atoms on the aromatic ring.
A study on the synthesis of the isomeric 2,4,5-trifluorophenylmagnesium bromide demonstrated that the Grignard exchange reaction using ethylmagnesium bromide proceeds efficiently. researchgate.net This process serves as a direct analogue for the synthesis of the 3,4,5-trifluoro isomer. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) and can be performed at moderate temperatures. This methodology is particularly valuable when the direct reaction with magnesium is sluggish or leads to unwanted side products.
Table 2: Halogen-Magnesium Exchange Reaction Illustrative reaction for the indirect synthesis of 3,4,5-Trifluorophenylmagnesium bromide.
| Reactant 1 | Reactant 2 | Product 1 | Product 2 |
| 1-Bromo-3,4,5-trifluorobenzene | Ethylmagnesium bromide | 3,4,5-Trifluorophenylmagnesium bromide | Ethyl bromide |
Continuous Flow Synthesis Techniques for Scalability
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, offering significant advantages in terms of safety, process control, and scalability over traditional batch methods. researchgate.netacs.org The generation of Grignard reagents is often exothermic and can be challenging to control on a large scale in batch reactors. vapourtec.com Flow reactors, with their high surface-area-to-volume ratios, provide superior heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. tue.nl
For the synthesis of 3,4,5-Trifluorophenylmagnesium bromide, continuous flow techniques can be readily applied, particularly for the halogen-magnesium exchange reaction discussed previously. A study on the synthesis of the related 2,4,5-trifluorobenzoic acid utilized a continuous microflow system for the generation of 2,4,5-trifluorophenylmagnesium bromide. researchgate.net In this setup, solutions of 2,4,5-trifluorobromobenzene and ethylmagnesium bromide were continuously pumped and mixed in a microreactor, achieving near-quantitative yield of the Grignard reagent with very short residence times. researchgate.net
This approach allows for the on-demand generation of the highly reactive Grignard reagent, which can then be directly introduced into a subsequent reactor for reaction with an electrophile, a process known as a "telescoped" reaction. researchgate.net This minimizes the accumulation of unstable intermediates, further enhancing process safety. researchgate.net The scalability of such a system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), making it an attractive method for industrial production. acs.org
Table 3: Representative Parameters for Continuous Flow Synthesis Based on the analogous synthesis of 2,4,5-trifluorophenylmagnesium bromide via halogen-magnesium exchange in a microreactor system. researchgate.net
| Parameter | Value | Significance |
| Reactants | 1-Bromo-3,4,5-trifluorobenzene (in THF), Ethylmagnesium bromide (in THF) | Precursor and exchange reagent for the Grignard formation. |
| Reactor Type | T-micromixer followed by a tube microreactor | Ensures rapid and efficient mixing and provides reaction volume. |
| Temperature | 45 °C | Optimizes reaction rate while maintaining stability. |
| Residence Time | < 10 minutes | Short reaction time needed for high conversion, highlighting process efficiency. |
| Concentration | 0.5 - 1.0 M | Allows for high throughput and productivity. |
| Yield | > 95% | Demonstrates the high efficiency of the continuous flow process. |
Applications of 3,4,5 Trifluorophenylmagnesium Bromide in Complex Molecule Synthesis
Synthesis of Fluorinated Boronic Acids
One of the primary applications of 3,4,5-trifluorophenylmagnesium bromide is in the synthesis of fluorinated organoboron compounds, which are pivotal intermediates for carbon-carbon bond-forming reactions.
3,4,5-Trifluorophenylmagnesium bromide is readily converted to (3,4,5-trifluorophenyl)boronic acid. This transformation is typically achieved by reacting the Grignard reagent, often prepared in situ from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium turnings, with a trialkyl borate, such as trimethyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid. This method is efficient and provides a stable source of the 3,4,5-trifluorophenyl group for further reactions.
The synthesis process involves the careful addition of 1-bromo-3,4,5-trifluorobenzene to magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. This solution is then added to a cooled solution of trimethyl borate. Following an acidic workup, (3,4,5-trifluorophenyl)boronic acid is isolated as a white solid.
Table 1: Synthesis of (3,4,5-Trifluorophenyl)boronic Acid This interactive table summarizes a typical laboratory-scale synthesis.
| Reactant/Reagent | Role | Typical Molar Eq. | Key Conditions |
|---|---|---|---|
| 1-Bromo-3,4,5-trifluorobenzene | Starting Material | 1.0 | Added slowly to maintain reflux |
| Magnesium Turnings | Reagent | 1.1 - 1.5 | Activated with iodine crystal |
| Trimethyl Borate | Boron Source | 1.5 - 2.0 | Reacted with Grignard at low temp (e.g., 0°C) |
| Tetrahydrofuran (THF) / Ether | Solvent | - | Anhydrous conditions are critical |
(3,4,5-Trifluorophenyl)boronic acid is an invaluable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of fluorinated biaryl compounds. researchgate.net Biaryls are structural motifs present in many pharmaceuticals, agrochemicals, and advanced materials. dicp.ac.cn The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability of the boronic acid starting materials. google.com
In a typical reaction, (3,4,5-trifluorophenyl)boronic acid is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology has been successfully employed to create polyfluorinated biphenyls, which are challenging to synthesize via other methods. google.com The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions like homocoupling of the boronic acid. google.com
Applications in Pharmaceutical Synthesis
The introduction of the 3,4,5-trifluorophenyl group can significantly modulate the biological activity and pharmacokinetic profile of a molecule. researchgate.net Consequently, 3,4,5-trifluorophenylmagnesium bromide, as a precursor to this moiety, is a valuable tool in medicinal chemistry.
This Grignard reagent is instrumental in the synthesis of key intermediates for active ingredients, particularly in the agrochemical field. A prominent example is its use in the production of the fungicide Fluxapyroxad. The synthesis of a central intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, relies on a Suzuki-Miyaura coupling reaction. mdpi.com The necessary (3,4,5-trifluorophenyl)boronic acid for this coupling is prepared from 3,4,5-trifluorobromobenzene via the corresponding Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide. mdpi.com This multi-step synthesis highlights the industrial relevance of this Grignard reagent in creating complex, high-value molecules. mdpi.com
Chiral β-amino acids are critical components of numerous biologically active compounds, including β-peptides and small molecule pharmaceuticals. nih.gov The synthesis of fluorinated β-amino acid derivatives is of particular interest in drug discovery. While the related isomer, 2,4,5-trifluorophenylmagnesium bromide, is widely used in the synthesis of the antidiabetic drug Sitagliptin by reacting it with chiral precursors, specific examples of 3,4,5-trifluorophenylmagnesium bromide being used for the synthesis of chiral β-amino acid derivatives are not prominently documented in reviewed scientific literature. researchgate.netnih.gov However, the development of synthetic routes to access novel fluorinated amino acids remains an active area of research, underscoring the importance of fluorinated building blocks in modern medicinal chemistry.
The strategic placement of a trifluorophenyl group can enhance the therapeutic potential of a compound. The three fluorine atoms act as strong electron-withdrawing groups and can increase the molecule's stability towards metabolic degradation and improve its ability to cross cell membranes. researchgate.net
A notable example of this strategy is seen in the development of novel biscoumarin derivatives with potential anti-cancer properties. Research has shown that a biscoumarin featuring a 3,4,5-trifluorophenyl substituent, namely 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), exhibits potent biological activity. google.com This compound displayed strong cytostatic effects on lung cancer cell proliferation and significantly inhibited cell migration by reducing the expression of matrix metalloproteinases (MMP-2 and MMP-9). google.com The study suggests that the trifluorophenyl moiety contributes significantly to the compound's enhanced anti-cancer activity, making it a potential candidate for lung cancer treatment. google.com
Applications in Agrochemical and Fine Chemical Synthesis
The introduction of polyfluorinated phenyl groups into organic molecules is a key strategy in the development of modern agrochemicals and fine chemicals. The presence of multiple fluorine atoms can significantly enhance the efficacy and selectivity of these products. 3,4,5-Trifluorophenylmagnesium bromide is a key reagent in this field, enabling the synthesis of complex molecules with tailored properties.
A prominent example of the application of 3,4,5-trifluorophenylmagnesium bromide in the agrochemical industry is in the synthesis of the fungicide Fluxapyroxad. rsc.orgresearchgate.net This carboxamide inhibitor of succinate (B1194679) dehydrogenase is used to control a broad spectrum of fungal diseases in various crops. rsc.org The synthesis of Fluxapyroxad relies on the creation of a key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. rsc.org
One synthetic route to this intermediate involves a Negishi cross-coupling reaction. In this process, 3,4,5-trifluorophenylmagnesium bromide is first converted to the corresponding trifluorophenylzinc species. This organozinc reagent is then coupled with a 2-chloroaniline (B154045) derivative to form the desired biphenyl (B1667301) structure. researchgate.net
Alternatively, 3,4,5-trifluorophenylmagnesium bromide can be used to prepare (3,4,5-trifluorophenyl)boronic acid, a crucial component for Suzuki-Miyaura coupling reactions. rsc.org The Grignard reagent is reacted with a trialkyl borate, followed by acidic workup, to yield the boronic acid. This boronic acid can then be coupled with a suitable aryl halide to construct the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine core. An improved process for this Suzuki-Miyaura coupling has been reported with catalyst loading as low as 0.04 mol%, making it an economically and environmentally attractive method for industrial production. rsc.org
The following table summarizes the key reaction intermediates and the role of 3,4,5-trifluorophenylmagnesium bromide in the synthesis of Fluxapyroxad.
| Intermediate | Role of 3,4,5-Trifluorophenylmagnesium Bromide | Coupling Reaction | Final Product |
| 3,4,5-Trifluorophenylzinc bromide | Precursor | Negishi Coupling | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine |
| (3,4,5-Trifluorophenyl)boronic acid | Precursor | Suzuki-Miyaura Coupling | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine |
In the realm of fine chemicals, the 3,4,5-trifluorophenyl moiety is a valuable building block for the synthesis of liquid crystals and advanced polymers. biointerfaceresearch.com The incorporation of this group can influence the mesomorphic properties of liquid crystals and enhance the thermal and chemical stability of polymers. While direct use of 3,4,5-trifluorophenylmagnesium bromide in these specific applications is not extensively documented in readily available literature, its role as a precursor to (3,4,5-trifluorophenyl)boronic acid is critical. This boronic acid is a versatile reactant in Suzuki cross-coupling reactions to prepare fluorinated aromatic poly(ether-amide)s and other complex fluorinated biphenyls that are foundational to these advanced materials. google.com
Advanced Material Synthesis
The unique electronic and surface properties of materials can be significantly altered through the introduction of fluorinated organic moieties. 3,4,5-Trifluorophenylmagnesium bromide represents a potential tool for the synthesis of such advanced materials, including functionalized carbon nanomaterials and fluorinated amphiphilic compounds.
Functionalization of Carbon Nanomaterials (e.g., Graphene)
The covalent functionalization of carbon nanomaterials like graphene and carbon nanotubes (CNTs) is a key area of research for tailoring their properties for applications in electronics, composites, and sensors. One promising method for achieving this is through the reaction of Grignard reagents with fluorinated forms of these materials, such as fluorographene (FG).
Research has demonstrated the successful alkylation and arylation of fluorographene via Grignard reactions. acs.org In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atoms of the fluorographene, leading to the formation of new carbon-carbon bonds and the displacement of fluorine atoms. This reaction provides a high-yield, covalent, and double-sided functionalization of the graphene surface. acs.org
While studies specifically employing 3,4,5-trifluorophenylmagnesium bromide for the functionalization of fluorographene are not yet prevalent in the literature, the established reactivity of aryl Grignard reagents in this context suggests its potential applicability. The reaction would be expected to proceed as follows:
FG + 3,4,5-Trifluorophenylmagnesium bromide → 3,4,5-Trifluorophenyl-graphene + MgBrF
The resulting 3,4,5-trifluorophenyl-functionalized graphene would be expected to exhibit modified electronic properties, enhanced dispersibility in certain organic solvents, and potentially new surface functionalities. The degree of functionalization can be controlled by the reaction conditions, influencing the material's final properties.
The following table outlines the potential functionalization of fluorographene with different types of Grignard reagents, highlighting the expected outcome with 3,4,5-trifluorophenylmagnesium bromide.
| Grignard Reagent Type | Example Reagent | Expected Product | Potential Property Change |
| Alkyl | Pentylmagnesium bromide | Alkylated Graphene | Increased dispersibility in nonpolar solvents |
| Alkenyl | Allylmagnesium bromide | Alkenylated Graphene | Introduction of reactive double bonds for further modification |
| Aryl | 3,4,5-Trifluorophenylmagnesium bromide | 3,4,5-Trifluorophenyl-graphene | Altered electronic properties, enhanced thermal stability |
Synthesis of Fluorinated Amphiphilic Compounds and Surfactants
Fluorinated amphiphilic compounds and surfactants are of great interest due to their unique properties, including high surface activity and stability in harsh conditions. These molecules typically consist of a hydrophilic "head" and a hydrophobic, fluorinated "tail." The synthesis of such compounds often involves the introduction of a fluorinated moiety onto a hydrophilic backbone.
While direct applications of 3,4,5-trifluorophenylmagnesium bromide in the synthesis of surfactants are not widely reported, its reactivity as a Grignard reagent opens up possibilities for its use in creating novel amphiphilic structures. For instance, it could be reacted with an electrophilic hydrophilic component, such as an epoxide-terminated polyethylene (B3416737) glycol (PEG), to form a block copolymer with a fluorinated aromatic block and a hydrophilic polymer block.
The general synthetic strategy could involve the following reaction:
3,4,5-Trifluorophenylmagnesium bromide + Epoxide-PEG → 3,4,5-Trifluorophenyl-CH(OH)-CH₂-PEG
The resulting amphiphilic block copolymer would be expected to self-assemble in aqueous solutions into micelles or other ordered structures, with a hydrophobic core composed of the 3,4,5-trifluorophenyl groups and a hydrophilic corona of PEG chains. Such materials could find applications in drug delivery, as emulsifiers, or in the creation of functional coatings.
The properties of the resulting amphiphilic compound could be tailored by varying the length of the polyethylene glycol chain and the nature of the linkage between the hydrophobic and hydrophilic blocks.
| Compound Component | Chemical Structure/Group | Function |
| Hydrophobic "Tail" | 3,4,5-Trifluorophenyl | Provides hydrophobicity and unique fluorine-imparted properties |
| Linker Group | -CH(OH)-CH₂- (from epoxide opening) | Covalently connects the hydrophobic and hydrophilic parts |
| Hydrophilic "Head" | Polyethylene Glycol (PEG) | Provides water solubility and biocompatibility |
Analytical and Computational Methodologies in Grignard Chemistry Research
In-situ Reaction Monitoring Techniques
The transient and reactive nature of Grignard reagents necessitates analytical techniques capable of monitoring reactions in real-time. In-situ monitoring provides a dynamic window into the reaction mechanism, kinetics, and the formation of transient intermediates, which is often not possible with traditional offline analysis.
Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Analysis
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track the concentration changes of reactants, intermediates, and products by observing their characteristic infrared absorption bands.
In the context of the formation of 3,4,5-Trifluorophenylmagnesium bromide from 1-bromo-3,4,5-trifluorobenzene (B146875) and magnesium, in-situ FTIR can monitor the consumption of the aryl bromide by tracking the disappearance of its characteristic C-Br stretching and aromatic C-H bending vibrations. Simultaneously, the formation of the Grignard reagent can be inferred by changes in the aromatic ring vibration modes due to the alteration of the electronic structure upon C-Mg bond formation. Although direct observation of the C-Mg bond is challenging due to its low infrared activity and position in the far-infrared region, the effect of its formation on the rest of the molecule provides a reliable means of tracking the reaction progress.
Table 1: Hypothetical FTIR Peak Assignments for Monitoring the Formation of 3,4,5-Trifluorophenylmagnesium bromide
| Compound | Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |
| 1-bromo-3,4,5-trifluorobenzene | C-Br Stretch | 600 - 500 | Decrease in intensity |
| 1-bromo-3,4,5-trifluorobenzene | Aromatic C-H Bend | 900 - 800 | Decrease in intensity |
| 3,4,5-Trifluorophenylmagnesium bromide | Aromatic Ring Vibrations | 1600 - 1400 | Shift and change in intensity |
This table is illustrative and based on general principles of IR spectroscopy as specific experimental data for 3,4,5-Trifluorophenylmagnesium bromide was not available in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression and Species Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally informative technique for studying fluorinated compounds like 3,4,5-Trifluorophenylmagnesium bromide. The fluorine atoms serve as sensitive probes of the chemical environment. In-situ NMR allows for the direct observation of the conversion of the starting aryl bromide to the Grignard reagent.
The ¹⁹F NMR spectrum of 1-bromo-3,4,5-trifluorobenzene exhibits a characteristic set of signals. Upon formation of 3,4,5-Trifluorophenylmagnesium bromide, these signals will shift significantly due to the change in the electronic environment around the fluorine nuclei upon replacement of the bromine atom with the magnesium bromide moiety. By integrating the signals of the starting material and the product, a quantitative measure of the reaction conversion over time can be obtained. Furthermore, ¹H NMR can be used to monitor the disappearance of the aromatic protons of the starting material and the appearance of the corresponding signals for the Grignard reagent, which are typically shifted upfield.
Post-Reaction Analytical Characterization
Once the reaction is complete, a thorough analysis of the product mixture is crucial to determine the yield, purity, and in the case of stereoselective reactions, the stereochemical outcome.
Chromatographic Methods (e.g., GC-MS, HPLC) for Product Analysis and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the separation and identification of components in a reaction mixture.
For volatile and thermally stable products resulting from reactions of 3,4,5-Trifluorophenylmagnesium bromide, GC-MS is the method of choice. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum, a molecular fingerprint that allows for the identification of the compound. This is particularly useful for identifying reaction byproducts.
HPLC is employed for the analysis of less volatile or thermally sensitive compounds. Different types of HPLC columns and mobile phases can be used to achieve separation based on polarity or other physicochemical properties. A UV detector is commonly used for aromatic compounds, and the purity of the desired product can be determined by integrating the peak area.
Table 2: Illustrative Analytical Parameters for Product Analysis
| Analytical Technique | Parameter | Typical Value/Condition |
| GC-MS | Column | Capillary column (e.g., HP-5ms) |
| Injection Temperature | 250 °C | |
| Oven Program | Gradient from 50 °C to 250 °C | |
| MS Ionization | Electron Ionization (EI) at 70 eV | |
| HPLC | Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV at 254 nm |
This table provides general parameters as specific methods for products of 3,4,5-Trifluorophenylmagnesium bromide were not found in the search results.
Stereochemical Analysis (e.g., Enantiomeric Excess Determination)
When 3,4,5-Trifluorophenylmagnesium bromide is reacted with a prochiral substrate in the presence of a chiral ligand or catalyst, the resulting product can be chiral. Determining the enantiomeric excess (e.e.) is crucial to assess the success of the asymmetric synthesis. Chiral HPLC or chiral Gas Chromatography (GC) are the most common techniques for this purpose. These methods use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.
Computational Chemistry Approaches
Computational chemistry provides a powerful avenue to complement experimental studies by offering insights into the structure, stability, and reactivity of molecules like 3,4,5-Trifluorophenylmagnesium bromide at an atomic level.
Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. DFT calculations can be employed to:
Optimize the geometry: Determine the most stable three-dimensional structure of the Grignard reagent, including bond lengths and angles.
Calculate spectroscopic properties: Predict NMR chemical shifts and vibrational frequencies (FTIR), which can aid in the interpretation of experimental spectra.
Investigate reaction mechanisms: Map out the energy profile of a reaction pathway, including the structures of transition states and intermediates. This can help to understand the factors that control the reactivity and selectivity of the Grignard reagent.
Predict reactivity: Calculate properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, which can provide insights into where the molecule is most likely to react.
For instance, DFT calculations could be used to study the aggregation of 3,4,5-Trifluorophenylmagnesium bromide in solution, which is known to influence the reactivity of Grignard reagents. Computational studies can also help in the rational design of new catalysts and reaction conditions for improved synthetic outcomes.
Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of reactions involving Grignard reagents like 3,4,5-Trifluorophenylmagnesium bromide. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows for a detailed mapping of the reaction energy profile. This provides a fundamental understanding of the reaction's feasibility and kinetics.
In the context of 3,4,5-Trifluorophenylmagnesium bromide, DFT calculations are instrumental in elucidating the nature of the carbon-magnesium bond, which is polarized and highly reactive. The fluorine substituents on the phenyl ring significantly influence the electronic properties of the Grignard reagent through their strong electron-withdrawing inductive effects. DFT can quantify these effects, for instance, by calculating molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight the electrophilic and nucleophilic sites of the molecule.
Transition state analysis is a cornerstone of mechanistic studies using DFT. For a reaction involving 3,4,5-Trifluorophenylmagnesium bromide, such as its addition to a carbonyl compound, DFT can be used to locate the transition state structure. The geometry of this transient species provides crucial information about the bond-forming and bond-breaking processes. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate.
For instance, in palladium-catalyzed cross-coupling reactions, DFT studies have been employed to investigate the mechanism of aryl fluoride (B91410) activation by Grignard reagents. These studies suggest that the magnesium ion of the Grignard reagent can play a crucial role in the oxidative addition of the C-F bond to the palladium center, proceeding through a low-energy heterobimetallic transition state. While not specific to 3,4,5-trifluorophenylmagnesium bromide, these findings provide a framework for understanding its potential reactivity in similar catalytic cycles.
Table 1: Hypothetical DFT-Calculated Parameters for the Transition State of the Reaction between 3,4,5-Trifluorophenylmagnesium Bromide and Formaldehyde
| Parameter | Value | Unit |
| Activation Energy (ΔG‡) | 15.2 | kcal/mol |
| C-C bond forming distance | 2.15 | Å |
| C=O bond length | 1.28 | Å |
| Mg-O distance | 1.95 | Å |
| Imaginary Frequency | -250 | cm⁻¹ |
Predicting Reactivity, Regioselectivity, and Stereoselectivity in Reactions Involving the Compound
Computational chemistry offers powerful predictive capabilities for understanding the outcomes of chemical reactions. For 3,4,5-Trifluorophenylmagnesium bromide, these methods can forecast its reactivity, as well as the regioselectivity and stereoselectivity of its reactions.
Reactivity: The reactivity of 3,4,5-Trifluorophenylmagnesium bromide can be rationalized and predicted using DFT-calculated electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. For the Grignard reagent, the HOMO is typically localized on the carbanionic carbon, and its energy level, influenced by the trifluorophenyl group, will determine its readiness to react with electrophiles.
Regioselectivity: In reactions with substrates possessing multiple reactive sites, predicting the regioselectivity is crucial. DFT can be used to calculate the energies of the transition states for attack at each possible position. The pathway with the lowest activation energy will be the favored one, thus determining the major regioisomer. For example, in the reaction of 3,4,5-Trifluorophenylmagnesium bromide with an unsymmetrical epoxide, DFT calculations could predict whether the nucleophilic attack will occur at the more or less sterically hindered carbon atom by comparing the respective transition state energies.
Stereoselectivity: When a reaction can produce multiple stereoisomers, computational methods can predict the dominant product. This is particularly relevant in additions to chiral carbonyl compounds or in the presence of chiral catalysts. By modeling the diastereomeric transition states, the energy difference between them can be calculated. According to the Curtin-Hammett principle, this energy difference correlates with the ratio of the stereoisomeric products. For instance, the addition of 3,4,5-Trifluorophenylmagnesium bromide to a chiral aldehyde would lead to two diastereomeric alcohol products. DFT calculations of the corresponding transition state energies can predict the diastereomeric excess (d.e.).
Table 2: Calculated Global Reactivity Descriptors for Phenylmagnesium Bromide and its Fluorinated Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Hardness (η) (eV) |
| Phenylmagnesium bromide | -1.5 | 1.2 | 1.35 |
| 4-Fluorophenylmagnesium bromide | -1.7 | 1.0 | 1.35 |
| 3,5-Difluorophenylmagnesium bromide | -1.9 | 0.8 | 1.35 |
| 3,4,5-Trifluorophenylmagnesium bromide | -2.1 | 0.6 | 1.35 |
Note: This table presents a hypothetical trend based on the known electron-withdrawing effects of fluorine. The decreasing HOMO energy with increasing fluorination suggests a decrease in nucleophilicity and reactivity.
Q & A
Q. How should 3,4,5-Trifluorophenylmagnesium bromide be synthesized and handled to ensure reaction efficiency?
Answer:
- Synthesis Protocol: Prepare under strict anhydrous conditions due to moisture sensitivity. Use freshly distilled tetrahydrofuran (THF) as the solvent (0.3–1.0 M concentration) .
- Handling: Store at 2–8°C in sealed, flame-resistant containers. Avoid exposure to air to prevent oxidation and hydrolysis. Use inert gas (N₂ or Ar) for transfer .
- Safety: Wear PPE (gloves, goggles) due to flammability (flash point: -17°C) and corrosivity (H225, H314) .
Q. What analytical methods are recommended for characterizing 3,4,5-Trifluorophenylmagnesium bromide?
Answer:
- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorinated aromatic structure (δ ~ -110 to -130 ppm for trifluoromethyl groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze reaction mixtures to detect byproducts (e.g., THF decomposition compounds) .
- Titration: Quantify active Grignard reagent via quenching with iodometric titration or reaction with benzophenone .
Q. How does solvent choice (THF vs. 2-MeTHF) impact reaction kinetics and stability?
Answer:
- THF: Higher polarity enhances nucleophilicity but lowers thermal stability (boiling point: 65°C). Suitable for room-temperature reactions .
- 2-MeTHF: Higher boiling point (80°C) and reduced peroxide formation risk. Ideal for elevated-temperature reactions but may reduce reaction rates due to lower polarity .
Advanced Research Questions
Q. How can competing side reactions (e.g., halogen scrambling) be minimized during cross-coupling reactions?
Answer:
- Optimized Stoichiometry: Use a 1.1–1.3 molar excess of Grignard reagent to avoid residual halide interference .
- Catalyst Screening: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) to suppress β-hydride elimination and halogen exchange .
- Low-Temperature Control: Maintain reactions at -20°C to 0°C to reduce radical-mediated side pathways .
Q. What strategies mitigate thermal decomposition during large-scale synthesis?
Answer:
- Batch-Wise Addition: Add substrates slowly to localize exothermicity and prevent THF ring-opening reactions .
- Cooling Systems: Use jacketed reactors with glycol chillers for temperature control (<10°C) .
- Stabilizers: Introduce radical inhibitors (e.g., BHT) at 0.1–0.5 wt% to suppress peroxide formation .
Q. How do electronic effects of the trifluorophenyl group influence nucleophilic reactivity in C–C bond formation?
Answer:
- Electron-Withdrawing Effect: The -CF₃ groups reduce electron density on the aromatic ring, enhancing electrophilicity at the para position. This directs nucleophilic attack to meta positions in cross-coupling reactions .
- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., phenylmagnesium bromide) to quantify activation barriers via Arrhenius plots .
Q. What mechanistic insights explain unexpected byproducts in aryl–alkyl coupling reactions?
Answer:
- Radical Pathways: Trace oxygen or moisture can initiate single-electron transfer (SET), leading to dimerization or THF-derived ethers. Use EPR spectroscopy to detect radical intermediates .
- Acidic Proton Transfer: Undeactivated substrates (e.g., alcohols) may protonate the Grignard reagent, forming hydrocarbons. Pre-dry substrates with molecular sieves .
Q. How stable is 3,4,5-Trifluorophenylmagnesium bromide under prolonged storage?
Answer:
- Degradation Kinetics: Monitor via ¹H NMR; >90% stability for 3 months at 2–8°C in argon-purged containers. Degradation products include Mg(OH)Br and fluorobenzene derivatives .
- Accelerated Aging Tests: Expose to 25°C for 48 hours to simulate long-term storage. Use GC-MS to identify decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
